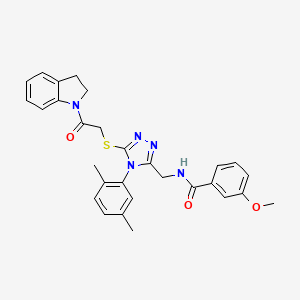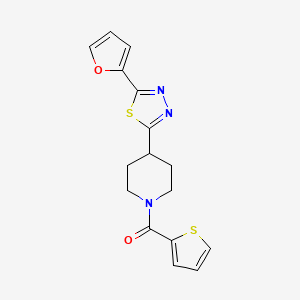![molecular formula C23H27N3O5 B2636957 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 887218-24-8](/img/structure/B2636957.png)
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
The compound's synthesis and structure have been a focus of interest due to its potential applications in various fields. For instance, Attia et al. (2014) reported the synthesis, single crystal X-ray structure, and antimicrobial activity of related compounds, showcasing their potential in addressing microbial resistance through novel structural frameworks (Attia et al., 2014). Additionally, Almutairi et al. (2018) performed vibrational spectral analysis and quantum chemical computations on similar antimicrobial agents, indicating the importance of molecular structure in their bioactive properties (Almutairi et al., 2018).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of compounds within the same chemical family have been extensively studied, suggesting the utility of these compounds in pharmaceutical applications. Research by Horishny et al. (2020) into N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides has shown promising anticancer activity, pointing towards the potential for developing new anticancer agents from this chemical family (Horishny et al., 2020).
Inhibition Properties and Enzymatic Activity
The inhibition properties against human enzymes of similar compounds have been explored, indicating their relevance in designing inhibitors for specific biochemical pathways. Altıntop et al. (2017) evaluated benzodioxole-based dithiocarbamate derivatives for their cytotoxic effects and inhibitory effects on human carbonic anhydrases, demonstrating the compound's potential as a basis for developing new therapeutic agents (Altıntop et al., 2017).
Molecular Modeling and Drug Design
Molecular modeling studies have provided insights into the interaction of similar molecules with biological targets, aiding in the design of more effective drugs. For example, Filosa et al. (2009) conducted molecular modeling studies and evaluated the biological activity of bisnaphthalimide derivatives, including their mechanism of inducing apoptosis in human colon carcinoma cells, highlighting the role of molecular design in drug efficacy (Filosa et al., 2009).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-2-16-3-6-18(7-4-16)25-23(28)22(27)24-14-19(26-9-11-29-12-10-26)17-5-8-20-21(13-17)31-15-30-20/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJFPFZEMIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

